molecular formula C11H15BClNO2 B599030 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1204600-17-8

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B599030
CAS No.: 1204600-17-8
M. Wt: 239.506
InChI Key: GYLWLVSGDPGRIV-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom and a boronate ester group attached to the pyridine ring . The boronate ester group is often used in organic synthesis for Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridine ring with a chlorine atom and a boronate ester group attached. The boronate ester group would include a boron atom bonded to two oxygen atoms and a carbon ring .


Chemical Reactions Analysis

The boronate ester group in this compound can participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : This compound is synthesized as a boric acid ester intermediate with benzene rings. Its structure is confirmed through spectroscopy and X-ray diffraction, with molecular structures calculated using density functional theory (DFT) (Huang et al., 2021). Similar synthesis and crystal structure studies have been conducted on related compounds, confirming their structures through FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).

Application in Coordination Polymers and Electronic Materials

  • Coordination Polymers : The synthesis of extended dipyridyl ligands involving this compound has been reported for forming two-dimensional coordination polymers, demonstrating potential applications in materials science (Al-Fayaad et al., 2020).
  • Luminescent Properties in Polymers : Studies on the synthesis and luminescent properties of fluorene copolymers incorporating this compound reveal applications in the field of optoelectronics and sensing materials (Cheon et al., 2005).

Chemical Reactivity and Compound Synthesis

  • Bifunctional Building Block : The compound serves as a new bifunctional building block in combinatorial chemistry, exhibiting distinct structural and reactivity characteristics compared to its regioisomers (Sopková-de Oliveira Santos et al., 2003).
  • Scale-up of Synthesis : Research has been conducted on optimized scale-up processes for synthesizing pyrazolo[1,5-a]pyridines, demonstrating the compound's role in facilitating efficient chemical synthesis (Bethel et al., 2012).

Advanced Applications in Chemistry

  • Enhancing Sensing Performance : The compound has been used to enhance the sensing performance of borate to hydrogen peroxide vapor, demonstrating its potential in developing sensitive detection systems (Fu et al., 2016).
  • Electrochemical Compatibility : Its derivatives have been examined as electrolyte additives in fluoride shuttle batteries, highlighting its role in improving electrochemical performance (Kucuk & Abe, 2020).

Future Directions

The future directions for this compound would likely involve its use in organic synthesis reactions, such as the Suzuki-Miyaura cross-coupling reaction . This could include the synthesis of new organic compounds or the study of new synthetic methods.

Properties

IUPAC Name

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLWLVSGDPGRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655153
Record name 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204600-17-8
Record name 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204600-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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